molecular formula C9H9ClO3 B011108 2-(4-Chloro-2-methoxyphenyl)acetic acid CAS No. 170737-95-8

2-(4-Chloro-2-methoxyphenyl)acetic acid

Cat. No. B011108
Key on ui cas rn: 170737-95-8
M. Wt: 200.62 g/mol
InChI Key: UXJIWCMQVOEXTG-UHFFFAOYSA-N
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Patent
US08022248B2

Procedure details

4-chloro-2-methoxy-benzeneacetic acid (1.4 g), HBr (25 ml), acetic acid (5 ml) were refluxed for 48 h then evaporated under reduced pressure. The residue was azeotroped with toluene and triturated with diethyl ether and isohexane. Yield 0.56 g.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([O:12]C)[CH:3]=1.Br>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([OH:12])[CH:3]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether and isohexane

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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